N-(cyclopropylmethyl)-2-nitroaniline
Description
N-(cyclopropylmethyl)-2-nitroaniline is a nitroaniline derivative characterized by a cyclopropylmethyl group attached to the amino nitrogen of a 2-nitroaniline backbone.
Properties
CAS No. |
1012884-23-9 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2-nitroaniline |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)10-4-2-1-3-9(10)11-7-8-5-6-8/h1-4,8,11H,5-7H2 |
InChI Key |
VEYAWAVWJKGGMQ-UHFFFAOYSA-N |
SMILES |
C1CC1CNC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1CC1CNC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of the nitro group and nature of the N-substituent significantly impact physicochemical and biological properties:
Key Observations :
- Nitro Position: Phytotoxicity in dinitroaniline herbicides (e.g., trifluralin) is maximized when nitro groups occupy positions 1 and 5 or 1 and 3 on the aromatic ring . For mono-nitro derivatives like this compound, the ortho-nitro group may enhance reactivity but reduce herbicidal potency compared to dinitro analogs.
- N-Substituents: Cyclopropylmethyl: The strained cyclopropane ring may increase molecular rigidity and alter solubility compared to benzyl (N-benzyl-3-nitroaniline) or linear alkyl groups (trifluralin). Hydrophilic Groups: RK-BLAU’s dihydroxypropyl and hydroxyethylamino substituents enhance water solubility, making it suitable for cosmetic formulations .
Structural and Crystallographic Insights
- Crystal Packing: Analogous compounds like 4-bromo-N-(2-nitrophenyl)benzamide exhibit two molecules per asymmetric unit, with intermolecular hydrogen bonding influencing stability . This compound’s crystal structure may similarly depend on nitro-amino interactions.
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